Cas no 62596-03-6 (5-(propan-2-yl)azepan-2-one)

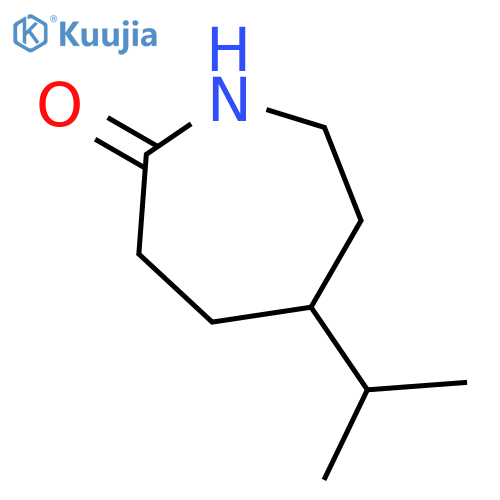

5-(propan-2-yl)azepan-2-one structure

商品名:5-(propan-2-yl)azepan-2-one

5-(propan-2-yl)azepan-2-one 化学的及び物理的性質

名前と識別子

-

- 2H-Azepin-2-one, hexahydro-5-(1-methylethyl)-

- 5-(propan-2-yl)azepan-2-one

- EN300-77414

- AKOS033223632

- Z1197664821

- KSLKLDCFPUXPSH-UHFFFAOYSA-N

- 5-propan-2-ylazepan-2-one

- SCHEMBL4455443

- 62596-03-6

- 5-Isopropyl-azepan-2-one

- G35568

-

- インチ: InChI=1S/C9H17NO/c1-7(2)8-3-4-9(11)10-6-5-8/h7-8H,3-6H2,1-2H3,(H,10,11)

- InChIKey: KSLKLDCFPUXPSH-UHFFFAOYSA-N

- ほほえんだ: CC(C)C1CCNC(=O)CC1

計算された属性

- せいみつぶんしりょう: 155.13111

- どういたいしつりょう: 155.131014166g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 143

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 29.1Ų

じっけんとくせい

- PSA: 29.1

5-(propan-2-yl)azepan-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-77414-0.05g |

5-(propan-2-yl)azepan-2-one |

62596-03-6 | 95.0% | 0.05g |

$42.0 | 2025-02-22 | |

| Chemenu | CM389299-5g |

5-(propan-2-yl)azepan-2-one |

62596-03-6 | 95%+ | 5g |

$*** | 2023-05-30 | |

| Enamine | EN300-77414-10.0g |

5-(propan-2-yl)azepan-2-one |

62596-03-6 | 95.0% | 10.0g |

$1101.0 | 2025-02-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15250-5G |

5-(propan-2-yl)azepan-2-one |

62596-03-6 | 95% | 5g |

¥ 3,755.00 | 2023-03-14 | |

| Chemenu | CM389299-1g |

5-(propan-2-yl)azepan-2-one |

62596-03-6 | 95%+ | 1g |

$*** | 2023-05-30 | |

| 1PlusChem | 1P01AIT6-250mg |

5-(propan-2-yl)azepan-2-one |

62596-03-6 | 95% | 250mg |

$138.00 | 2025-03-19 | |

| Aaron | AR01AJ1I-50mg |

5-(propan-2-yl)azepan-2-one |

62596-03-6 | 95% | 50mg |

$83.00 | 2025-02-09 | |

| Aaron | AR01AJ1I-1g |

5-(propan-2-yl)azepan-2-one |

62596-03-6 | 95% | 1g |

$377.00 | 2025-02-09 | |

| Ambeed | A157810-1g |

5-(propan-2-yl)azepan-2-one |

62596-03-6 | 98% | 1g |

$181.0 | 2024-04-18 | |

| A2B Chem LLC | AV69754-2.5g |

5-(propan-2-yl)azepan-2-one |

62596-03-6 | 95% | 2.5g |

$565.00 | 2024-04-19 |

5-(propan-2-yl)azepan-2-one 関連文献

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

62596-03-6 (5-(propan-2-yl)azepan-2-one) 関連製品

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 2230780-65-9(IL-17A antagonist 3)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:62596-03-6)5-(propan-2-yl)azepan-2-one

清らかである:99%

はかる:1g

価格 ($):163.0